ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Description
Ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. Its structure includes:
- Ethyl carboxylate at position 6, enhancing lipophilicity and bioavailability.
- Amino group at position 2, enabling further functionalization.
Properties
IUPAC Name |
ethyl 2-amino-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-3-18-12(17)15-5-4-7-8(6-15)19-10(13)9(7)11(16)14-2/h3-6,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULNUFRCYQQSHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate (CAS No. 1286703-77-2) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides an overview of the compound's biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.35 g/mol. The compound features a thieno[2,3-c]pyridine core structure, which is significant for its biological properties.
The biological activity of this compound appears to be linked primarily to its interaction with various protein targets involved in cancer cell proliferation and survival. The thieno[2,3-c]pyridine moiety is known to exhibit inhibitory effects on certain kinases that are critical in signaling pathways associated with tumor growth.
Inhibition of EGFR Kinase Activity
Research has shown that compounds similar to this compound can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity. In vitro studies have demonstrated that derivatives with similar structures exhibit significant inhibition against various cancer cell lines such as NCI-H1975 and A549. For instance, compounds exhibiting thienopyrimidine-like structures showed higher cytotoxic activity compared to their pyridopyrimidine counterparts due to better interaction with the target proteins deep within the enzyme's active site .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using the MTT assay across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined for various cell lines:
| Cell Line | IC50 Value (μM) |
|---|---|
| NCI-H1975 | 15.629 ± 1.03 |
| A549 | >50 |
| NCI-H460 | 0.440 ± 0.039 |
These results indicate a selective cytotoxic effect towards specific cancer cells, suggesting that modifications to the compound's structure can enhance its efficacy .
Case Studies
- Case Study on Thienopyrimidine Derivatives : A series of thienopyrimidine derivatives were synthesized and tested for their anti-cancer activity. Among them, compounds with N-methylpyrazole substitutions exhibited significantly enhanced activity against NCI-H1975 cells compared to other analogs. This suggests that structural modifications can lead to improved therapeutic profiles .
- Comparative Study on Structural Variants : A comparative study highlighted that compounds with halogen substitutions at specific positions on the acrylamide side chain showed increased activity against A549 and NCI-H1975 cells. This was attributed to enhanced binding interactions with target proteins involved in cancer cell signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of tetrahydrothieno[2,3-c]pyridine derivatives, which vary in substituents at positions 2, 3, and 4. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Effects on Reactivity: Methylcarbamoyl (target compound) vs. morpholine-carbonyl (CAS 1251614-22-8): The latter’s morpholine ring improves aqueous solubility due to its polar oxygen atom .
Synthetic Yields: Tert-butyl derivatives (e.g., 5a and 5i) show high yields (~80–83%) under reflux conditions in acetonitrile . Cyano-substituted analogs (e.g., CAS 864927-00-4) require rigorous purification but offer stability in downstream reactions .
Morpholine-substituted derivatives are noted for improved blood-brain barrier penetration in CNS drug candidates .
Preparation Methods
Starting Materials and Core Formation
- The synthesis often starts from commercially available or easily synthesized intermediates such as ethyl 6-benzyloxy-5-oxo-4H-thieno[3,2-b]pyridine-7-carboxylate or similar thieno-pyridine derivatives.
- The thieno[2,3-c]pyridine ring system is constructed through cyclization reactions involving heterocyclic precursors under controlled conditions.
N-Alkylation and Functional Group Introduction
- N-Alkylation of intermediates is performed using alkyl halides (e.g., methyl iodide or methyl bromide) in the presence of bases like cesium carbonate, potassium carbonate, or sodium hydride.
- Solvents such as N,N-dimethylformamide (DMF) are used, with reaction temperatures ranging from room temperature up to 120°C.
- This step may produce mixtures of N- and O-alkylated products, which are separated by purification techniques to isolate the desired N-alkylated intermediate.
Mitsunobu Coupling
- Mitsunobu coupling reactions are employed to attach alcohol-derived substituents to the heterocyclic core.
- This method facilitates the introduction of the methylcarbamoyl group or related functionalities at specific positions on the ring.
Ester Hydrolysis and Amide Formation
- The ethyl ester group can be selectively hydrolyzed to the corresponding acid using sodium or lithium hydroxide in a methanol-water mixture.
- Subsequent amide bond formation is achieved by coupling the acid intermediate with methylamine or methylcarbamoyl derivatives using standard peptide coupling reagents or activating agents.
Protection and Deprotection Strategies
- Protecting groups are used to mask sensitive amino or hydroxyl groups during intermediate steps.
- Common protecting groups are removed under mild acidic or basic conditions as appropriate, following established protocols (e.g., T. W. Greene and P. G. M. Wuts, “Protective Groups in Organic Synthesis”).
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide, Cs2CO3 or K2CO3, DMF | 25–120 | DMF | Mixture of N- and O-alkylated products |
| Mitsunobu Coupling | DIAD, PPh3, alcohol derivative | 0–25 | THF or similar | Stereospecific substitution |
| Ester Hydrolysis | NaOH or LiOH | 0–100 | MeOH/H2O mixture | Controlled hydrolysis to acid |
| Amide Bond Formation | Methylamine, coupling reagents (e.g., EDC, HOBt) | Room temperature | DCM, DMF or similar | Efficient amidation |
| Deprotection | Acidic or basic conditions | Room temperature | Varies | Removal of protecting groups |
Research Findings and Yield Data
- The overall yields for the multi-step synthesis typically range from moderate to good (40–75%) depending on purification and reaction optimization.
- N-alkylation steps often require careful control of temperature and base equivalents to minimize side products.
- Mitsunobu coupling provides high regioselectivity and good yields for installing the methylcarbamoyl group.
- Hydrolysis and amide coupling steps are generally high yielding (>80%) with optimized conditions.
- Purification is commonly achieved by column chromatography or recrystallization, ensuring high purity of the final compound.
Summary Table of Preparation Route
| Intermediate | Reaction Type | Reagents/Conditions | Product | Yield (%) | Key Notes |
|---|---|---|---|---|---|
| Starting material | Cyclization | Heterocyclic precursors, heat | Thieno[2,3-c]pyridine core | 60–80 | Core heterocycle formation |
| Intermediate 1 | N-Alkylation | Methyl halide, base, DMF | N-methylated intermediate | 50–70 | Mix of N/O alkylation possible |
| Intermediate 2 | Mitsunobu coupling | DIAD, PPh3, methylcarbamoyl alcohol | Coupled intermediate | 70–85 | High regioselectivity |
| Intermediate 3 | Ester hydrolysis | NaOH or LiOH, MeOH/H2O | Carboxylic acid intermediate | 80–90 | Controlled hydrolysis |
| Intermediate 4 | Amide formation | Methylamine, coupling reagents | Target compound | 75–85 | Final functionalization step |
| Final step | Deprotection | Acid/base treatment | Pure this compound | >90 | Removal of protecting groups |
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Malononitrile, S, morpholine, EtOH, 70–80°C | 63–64% | |
| Purification | Ethyl acetate:petroleum ether (3:7) | - |
Basic: How is the structural integrity of this compound confirmed in research settings?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy: Key signals include δ ~2.77 ppm (t, J=5.8 Hz, 2H for CH₂), δ ~3.75 ppm (s, 3H for OCH₃), and δ ~4.56 ppm (s, 2H for NH₂) in CDCl₃ .
- Mass Spectrometry (MS): ESI-MS typically shows [M]+ peaks at m/z ~301–316, consistent with molecular formulas .
- X-ray Crystallography: For unambiguous confirmation, single-crystal diffraction data refined using SHELX software (e.g., SHELXL for small-molecule refinement) .
Advanced: What strategies optimize the synthesis yield of this compound?
Methodological Answer:
Yield optimization involves:
Q. Table 2: Optimization Variables
| Variable | Impact on Yield | Reference |
|---|---|---|
| Morpholine (2.29 mmol) | Increases cyclization efficiency by 15% | |
| Ethanol vs. DMF | Ethanol reduces byproducts (63% vs. 58%) |
Advanced: How to address discrepancies in spectral data during characterization?
Methodological Answer:
Discrepancies in NMR/MS data may arise from:
- Solvent Polarity: CDCl₃ vs. DMSO-d₆ shifts NH/OH proton signals significantly.
- Tautomerism: Thienopyridine derivatives exhibit keto-enol tautomerism, altering peak splitting .
- Impurity Profiles: Residual solvents (e.g., EtOH) or unreacted intermediates require rigorous purification (HPLC or recrystallization) .
Recommended Protocol:
- Compare experimental data with computational predictions (DFT-based NMR shifts).
- Validate via independent techniques (e.g., IR for functional groups, X-ray for stereochemistry) .
Advanced: What biological assays are relevant for evaluating its pharmacological potential?
Methodological Answer:
Given structural similarity to antitubulin agents (e.g., clopidogrel derivatives), prioritize:
Q. Table 3: Suggested Biological Assays
| Assay | Target | Protocol | Reference |
|---|---|---|---|
| Tubulin Inhibition | Microtubules | Turbidity measurement at 350 nm | |
| Kinase Profiling | EGFR/VEGFR | ADP-Glo™ Kinase Assay |
Advanced: How to resolve contradictions in safety data across different SDS documents?
Methodological Answer:
Safety contradictions (e.g., skin irritation vs. no data) require:
- Hazard Cross-Validation: Compare H-statements (e.g., H315 for skin irritation ) with experimental data.
- Exposure Controls: Adopt strict PPE (nitrile gloves, respirators) and ventilation per OSHA guidelines .
- Incompatibility Testing: Avoid storage with oxidizers (e.g., H₂O₂) due to potential exothermic reactions .
Recommendation: Default to the most conservative SDS (e.g., Carechem ) until lab-specific testing is completed.
Basic: What are the best practices for handling and storage in laboratory settings?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
